5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group, a 4-benzylpiperidinyl moiety, and a hydroxyl group at position 4. The compound’s design integrates pharmacophoric elements known for modulating biological activity, including the fluorophenyl group (enhancing lipophilicity and target binding) and the piperidine ring (improving solubility and pharmacokinetic properties) .
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-8-5-9-20(25)15-19)28-12-10-18(11-13-28)14-17-6-3-2-4-7-17/h2-9,15,18,21,30H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUGXLRUFZDQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that incorporates a thiazolo-triazole framework, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 419.5 g/mol. The structure includes:
- A thiazolo[3,2-b][1,2,4]triazole core,
- A benzylpiperidine moiety,
- A 3-fluorophenyl substituent.
Antioxidant Activity
Research has indicated that compounds containing the triazole ring exhibit significant antioxidant properties. For instance, related compounds have shown high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) with IC50 values indicating strong efficacy in mitigating oxidative stress .
| Compound | DPPH Scavenging Activity (IC50 µg/mL) |
|---|---|
| Compound A | 7.12 ± 2.32 |
| Compound B | 15.34 ± 3.10 |
| This compound | TBD |
Anticancer Activity
The thiazole and triazole derivatives have been explored for their anticancer potential. In vitro studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (human breast cancer) and others . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Studies suggest that benzylpiperidine derivatives can modulate neurotransmitter systems and provide protective effects in models of neurodegenerative diseases .
The proposed mechanisms by which this compound exerts its biological effects include:
- Radical Scavenging : The triazole ring may facilitate electron donation to free radicals.
- Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., glutamate receptors), which could be beneficial in neurological disorders.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Study on Antioxidant Activity : A recent investigation into various triazole derivatives revealed that compounds with similar structures exhibited potent antioxidant activity, significantly reducing oxidative damage in cellular models .
- Cytotoxicity Evaluation : In vitro tests on thiazole-containing compounds showed promising results against cancer cell lines, with some derivatives achieving higher cytotoxicity than standard chemotherapeutics like cisplatin .
- Neuroprotective Research : Experimental models demonstrated that benzylpiperidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress .
Scientific Research Applications
Research indicates that compounds containing thiazole and triazole rings exhibit a wide range of biological activities:
- Antimicrobial Properties : Compounds similar to 5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been documented to possess antibacterial and antifungal activities against various pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Studies have shown that triazole derivatives can serve as anti-inflammatory agents, potentially through the inhibition of specific enzymes involved in inflammatory pathways .
- CNS Activity : The piperidine component suggests potential applications in treating neurological disorders by interacting with muscarinic receptors .
Potential Applications
The multifaceted nature of this compound positions it for several applications:
- Drug Development : Given its structural attributes and biological activity, this compound may be explored for new drug candidates targeting infectious diseases or neurological disorders.
- Pharmacological Research : Investigating structure-activity relationships can provide insights into how modifications affect efficacy and safety profiles.
- Agricultural Chemistry : Similar compounds have been noted for their herbicidal and insecticidal properties, suggesting potential applications in agrochemicals .
Case Studies
Several studies have highlighted the significance of thiazole and triazole derivatives in drug discovery:
- A study published in Pharmaceutical Research demonstrated the synthesis of novel triazole derivatives with enhanced antibacterial properties . The findings suggest that modifications to the triazole ring can significantly influence antimicrobial activity.
- Another research article focused on the anti-inflammatory effects of triazole compounds, revealing their mechanism of action through enzyme inhibition . This underscores the therapeutic potential of compounds like this compound.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The benzylpiperidinyl and 3-fluorophenyl groups in the target compound enhance lipophilicity compared to analogs with smaller substituents (e.g., cyclopropylamino in 5c, LogP ~1.8) .
- Thermal Stability : Nitro and sulfonyl groups (e.g., in compound 5b ) increase melting points (>230°C), whereas hydroxyl or methyl groups (as in the target) reduce thermal stability.
- Biological Implications : Piperazine/piperidine-containing analogs (e.g., YPC-21813 ) show kinase inhibition, suggesting the target compound may share similar target affinities.
Functional Group Impact on Activity
Fluorophenyl vs. Chlorophenyl Substitutions
Piperidine vs. Piperazine Moieties
- 4-Benzylpiperidinyl (target compound): Provides rigidity and moderate basicity (pKa ~8.5), favoring blood-brain barrier penetration .
- 4-Ethylpiperazinyl (YPC-21817 ): Higher solubility due to ionizable nitrogen but reduced CNS penetration.
Research Findings and Implications
- Antinociceptive Activity: Fluorophenyl-triazole derivatives (e.g., compound 2 in ) exhibit significant antinociceptive effects in rodent models (40–60% writhing inhibition at 50 mg/kg) . The target compound’s hydroxyl group may enhance hydrogen bonding with opioid or COX receptors.
- Kinase Inhibition : Piperazine-linked thiazolidinediones (e.g., YPC-21813) inhibit Pim kinases with IC₅₀ values <100 nM , suggesting the target’s benzylpiperidinyl group could modulate similar pathways.
- Limitations : The target compound’s high molecular weight (~500 g/mol) may limit oral bioavailability, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
